molecular formula C30H31N3O4 B11420374 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11420374
M. Wt: 497.6 g/mol
InChI Key: WCUFKZZBVSWYRE-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the hydroxyphenyl, methoxyphenyl, and phenylethyl groups can be done through various substitution reactions, often using reagents like alkyl halides or aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group.

    Reduction: Reduction reactions might target the methoxy or phenylethyl groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound, due to its complex structure, may have various applications in scientific research:

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with Receptors: Modulating receptor function.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can be compared with other pyrrolo[3,4-c]pyrazole derivatives.

    Unique Features: Its specific substituents (hydroxyphenyl, methoxyphenyl, phenylethyl) may confer unique biological activities or chemical properties.

Highlighting Uniqueness

    Biological Activity: The presence of hydroxy and methoxy groups might enhance its ability to interact with biological molecules.

    Chemical Reactivity: The specific arrangement of substituents could influence its reactivity in chemical reactions.

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C30H31N3O4/c1-19(2)18-37-24-14-13-21(17-25(24)36-3)29-26-27(22-11-7-8-12-23(22)34)31-32-28(26)30(35)33(29)16-15-20-9-5-4-6-10-20/h4-14,17,19,29,34H,15-16,18H2,1-3H3,(H,31,32)

InChI Key

WCUFKZZBVSWYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O)OC

Origin of Product

United States

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